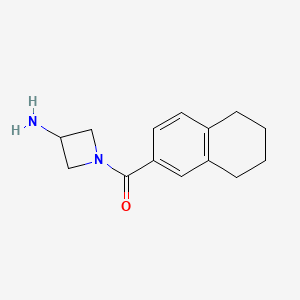

(3-Aminoazetidin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone

Description

Properties

IUPAC Name |

(3-aminoazetidin-1-yl)-(5,6,7,8-tetrahydronaphthalen-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c15-13-8-16(9-13)14(17)12-6-5-10-3-1-2-4-11(10)7-12/h5-7,13H,1-4,8-9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPSGFNJNGWZQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C(=O)N3CC(C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the 3-Aminoazetidin-1-yl Fragment

The azetidine ring is a four-membered nitrogen-containing heterocycle. The 3-aminoazetidine moiety is generally prepared by:

- Starting from azetidin-1-yl precursors.

- Introduction of the amino group at the 3-position via nucleophilic substitution or reductive amination.

- Alternatively, azetidine rings can be formed by cyclization of appropriate haloamines or amino alcohols under basic conditions.

A notable method involves the chemoselective hydrogenation of 2-azetines to azetidines under continuous flow conditions, which provides a sustainable and efficient route to functionalized azetidines including amino-substituted derivatives.

Preparation of the 5,6,7,8-Tetrahydronaphthalen-2-yl Moiety

The tetrahydronaphthalene ring system is a partially saturated naphthalene derivative. Its preparation or functionalization typically involves:

- Starting from commercially available 5,6,7,8-tetrahydronaphthalene.

- Functionalization at the 2-position through halogenation or lithiation followed by electrophilic substitution.

- Asymmetric hydroboration of trisubstituted alkenes has been reported as a key step in synthesizing related tetrahydronaphthalene derivatives, providing high stereoselectivity and efficiency.

Coupling via Methanone Linkage

The final step involves coupling the azetidine and tetrahydronaphthalene fragments through a methanone (ketone) linkage:

- Typically achieved by acylation of the azetidine nitrogen with a 5,6,7,8-tetrahydronaphthalen-2-ylcarbonyl chloride or an equivalent activated carboxylic acid derivative.

- Alternative coupling methods include peptide coupling reagents or carbodiimide-mediated condensation.

- The reaction conditions are optimized to preserve the amino functionality and avoid ring-opening or side reactions.

Representative Synthetic Route Example

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Azetidine precursor + NH2 source | Introduction of amino group at 3-position | 75-85 | May involve reductive amination or substitution |

| 2 | 5,6,7,8-tetrahydronaphthalene + halogenating agent | Functionalization at 2-position | 70-80 | Bromination or lithiation followed by quenching |

| 3 | Acyl chloride formation from step 2 product | Conversion to reactive acyl chloride | 80-90 | Using SOCl2 or oxalyl chloride |

| 4 | Coupling of azetidine amine with acyl chloride | Formation of methanone linkage | 65-75 | Base (e.g., triethylamine) used to scavenge HCl |

Research Findings and Optimization

- The asymmetric hydroboration step for the tetrahydronaphthalene derivative is critical for stereochemical control and has been optimized to provide high enantiomeric excess.

- Continuous flow hydrogenation methods for azetidine synthesis improve chemoselectivity and sustainability, reducing reaction times and waste.

- The coupling reaction conditions must be carefully controlled to avoid azetidine ring opening, with mild bases and low temperatures preferred.

- Purification typically involves chromatographic techniques to separate unreacted starting materials and side products.

Summary Table of Preparation Methods

| Fragment | Methodology | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|---|

| 3-Aminoazetidin-1-yl | Cyclization or hydrogenation | Haloamines, reductive amination, continuous flow hydrogenation | High selectivity, scalable | Ring strain sensitivity |

| 5,6,7,8-Tetrahydronaphthalen-2-yl | Functionalization, asymmetric hydroboration | Halogenation, hydroboration reagents | Stereoselective, efficient | Control of regioselectivity |

| Methanone coupling | Acylation with acyl chloride | SOCl2, triethylamine, mild conditions | High yield, straightforward | Avoiding ring-opening |

Chemical Reactions Analysis

Types of Reactions

(3-Aminoazetidin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone: can undergo various chemical reactions, including:

Oxidation: : Converting the amine group to an amide or nitro group.

Reduction: : Reducing the carbonyl group to an alcohol.

Substitution: : Replacing the amino group with other functional groups.

Common Reagents and Conditions

Oxidation: : Common reagents include hydrogen peroxide, potassium permanganate, and chromium(VI) oxide.

Reduction: : Typical reagents are lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: : Reagents such as alkyl halides, acyl chlorides, and isocyanates are used under various conditions.

Major Products Formed

Oxidation: : Amides, nitro compounds.

Reduction: : Alcohols.

Substitution: : Amides, esters, ethers.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to (3-Aminoazetidin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone exhibit significant anticancer properties. For instance, derivatives of tetrahydronaphthalene have shown promise as inhibitors of cancer cell proliferation through various mechanisms, including the modulation of apoptosis and cell cycle arrest .

Neurological Disorders

The azetidine ring structure has been linked to neuroprotective effects. Research suggests that compounds with this structure may influence neurotransmitter systems and could be beneficial in treating conditions like Alzheimer's disease and Parkinson's disease . The ability of this compound to cross the blood-brain barrier enhances its therapeutic potential.

Antimicrobial Properties

Compounds containing both azetidine and naphthalene structures have demonstrated antimicrobial activity against various pathogens. This dual functionality makes them candidates for developing new antibiotics or antifungal agents .

Polymer Chemistry

The unique structural features of This compound allow it to be utilized in synthesizing new polymers with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability due to the rigid naphthalene core .

Sensor Technology

Research indicates that derivatives of this compound can be used in sensor applications due to their electronic properties. These compounds can act as effective receptors for detecting various analytes through changes in conductivity or fluorescence .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal highlighted the synthesis of several derivatives based on the tetrahydronaphthalene framework. These compounds were tested against a panel of cancer cell lines, showing IC50 values in the low micromolar range. The study concluded that modifications to the azetidine moiety significantly enhanced anticancer activity .

Case Study 2: Neuroprotective Effects

In another research effort, a series of azetidine derivatives were evaluated for their neuroprotective effects using in vitro models of neuronal injury. The results demonstrated that certain modifications led to increased cell viability and reduced oxidative stress markers .

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, leading to biological responses such as inhibition of bacterial growth or modulation of cellular processes. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, biological activities, and synthesis pathways:

Key Comparative Insights

Pharmacokinetic Considerations

Biological Activity

The compound (3-Aminoazetidin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone is a synthetic organic molecule with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on current research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₅N₃O

- Molecular Weight : 229.28 g/mol

- CAS Number : 2171630-21-8

This compound features an azetidine ring and a tetrahydronaphthalene moiety, which are known to influence its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, related compounds have shown significant inhibition of cancer cell proliferation in various human cancer cell lines. The IC₅₀ values for these compounds ranged from 1.3 to 18.7 μM in breast cancer models .

| Compound | Cancer Cell Line | IC₅₀ (μM) |

|---|---|---|

| Tanshinone IIA | SUM149 | 1.3 |

| Carnosol | MDA-MB231 | 18.7 |

| This compound | TBD | TBD |

The antitumor effects are often attributed to the induction of apoptosis and inhibition of cell migration and metastasis. For example, compounds structurally related to this compound have been shown to activate ROS-dependent pathways leading to proteasome degradation of STAT3 and subsequent autophagy .

Study 1: In Vitro Evaluation

A study conducted on a series of azetidine derivatives demonstrated that modifications in the naphthalene structure significantly impacted their cytotoxicity against various cancer cell lines. The azetidine derivatives exhibited varying degrees of activity depending on their substituents .

Study 2: Structure-Activity Relationship (SAR)

Research focusing on SAR indicated that the presence of an amino group in the azetidine structure enhances biological activity by improving interaction with cellular targets involved in tumor growth regulation . This emphasizes the importance of structural optimization for developing effective anticancer agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.